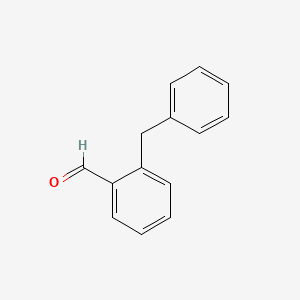

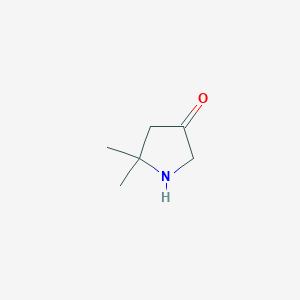

![molecular formula C21H26N2O6S B2445453 N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-吗啉乙基)-2-甲氧基-5-甲基苯磺酰胺 CAS No. 887219-13-8](/img/structure/B2445453.png)

N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-吗啉乙基)-2-甲氧基-5-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

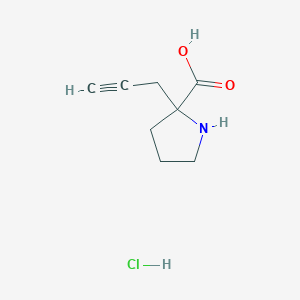

The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of medicinal applications, including as antibiotics . The molecule also contains a benzo[d][1,3]dioxol-5-yl moiety, which is a structural motif found in various bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the compound’s 3D structure, chemical bonds, and functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and partition coefficient, could be predicted using computational tools . These properties are important for understanding the compound’s behavior in different environments.科学研究应用

- Application : The compound has been evaluated for its NLO properties using techniques such as FT-IR, FT-Raman, NMR, Z-scan, and natural bond orbital (NBO) analysis. It exhibits promising NLO behavior, with a nonlinear optical susceptibility (χ₃) of 1.24 × 10⁻⁶ esu and a nonlinear refractive index (n₂). These properties make it suitable for optical devices and communication systems .

- Application : Researchers have used a derivative of this compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) , for detecting lead ions (Pb²⁺). They deposited a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion) to create a sensitive and selective Pb²⁺ sensor .

- Application : It is intended for use as a flavoring substance in specific food categories (excluding beverages) according to scientific evaluations .

- Application : A single crystal of the compound was grown using slow evaporation technique. Spectroscopic (FT-IR, FT-Raman, NMR) and computational studies were conducted to understand its vibrational frequencies and structural properties .

- Application : Researchers analyzed the 3D Hirshfeld surfaces and associated 2D fingerprint plots for intra- and intermolecular interactions of the compound. These studies contribute to understanding its crystal packing and stability .

- Application : While not directly reported, the compound’s structural features suggest potential as a chemosensor due to its aromatic rings and functional groups. Further research could explore this application .

Nonlinear Optical (NLO) Materials

Carcinogenic Heavy Metal Detection

Flavoring Substance

Crystal Growth and Characterization

Hirshfeld Surfaces and Molecular Interactions

Potential Chemosensors

作用机制

Target of Action

The primary target of the compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins, which maintain constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .

Mode of Action

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide interacts with its target, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby affecting various physiological responses such as inflammation, pain, and fever .

Biochemical Pathways

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide affects the prostaglandin biosynthesis pathway . By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are key players in inflammation and pain signaling pathways . The downstream effects of this inhibition can lead to reduced inflammation, pain, and fever .

Pharmacokinetics

The compound was found to obey lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, pain, and fever . Additionally, some derivatives of the compound have shown cytotoxic activity against certain cancer cell lines .

安全和危害

属性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-15-3-5-19(26-2)21(11-15)30(24,25)22-13-17(23-7-9-27-10-8-23)16-4-6-18-20(12-16)29-14-28-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCXGEPKWRHOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

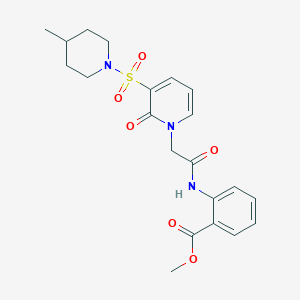

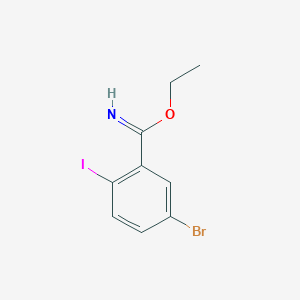

![4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2445372.png)

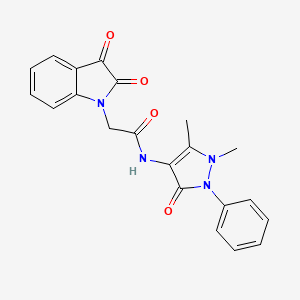

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)

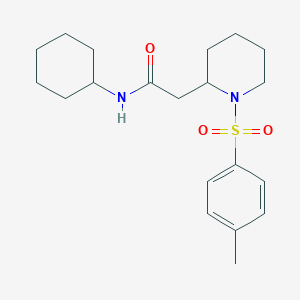

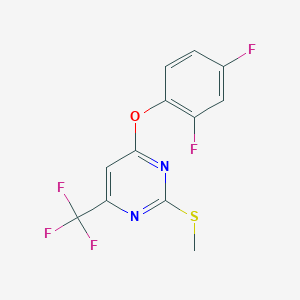

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2445384.png)

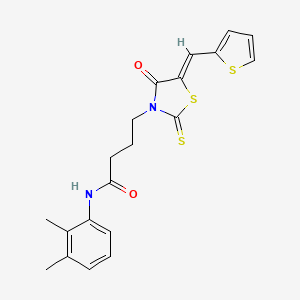

![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)